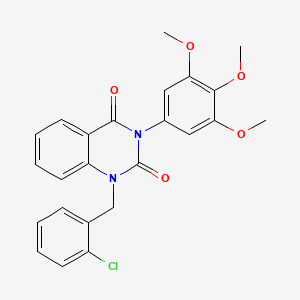

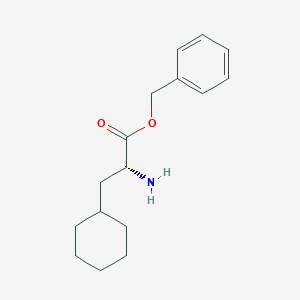

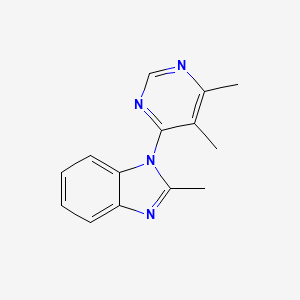

1-(2-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a range of biological activities, and its synthesis and mechanism of action have been studied extensively.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Quinazoline-2,4(1H,3H)-dione derivatives are pivotal intermediates in pharmaceutical development, serving as key building blocks for synthesizing numerous commercially available drugs like Zenarestat, Prazosin, Bunazosin, and Doxazosin. Their synthesis, especially through environmentally friendly methods, remains a significant research focus. Chemical fixation of CO2 to 2-aminobenzonitriles has emerged as a novel strategy for synthesizing functionalized quinazoline-2,4(1H,3H)-diones, indicating the potential for greener chemistry applications (Vessally et al., 2017).

Antitumor and Herbicidal Applications

Quinazoline-2,4(1H,3H)-diones have been identified for their antitumor proliferation activities. An improved method for synthesizing quinazoline-2,4(1H,3H)-dione derivatives with diverse molecular points has shown significant inhibition of in vitro growth across various human tumor cell lines (Zhou et al., 2013). Additionally, novel triketone-containing quinazoline-2,4-dione derivatives synthesized for herbicidal evaluation demonstrated promising broad-spectrum weed control and excellent crop selectivity, indicating their potential as effective herbicides (Wang et al., 2014).

Green Chemistry and Catalysis

The pursuit of sustainable chemistry has led to the development of methods for synthesizing quinazoline-2,4(1H,3H)-diones using green chemistry principles. For example, solvent-free synthesis utilizing carbon dioxide and catalytic amounts of DBU or DBN has been explored, showcasing an efficient and environmentally friendly approach to producing these compounds (Mizuno et al., 2007).

Selective Receptor Antagonists

Research into 3-hydroxy-quinazoline-2,4-dione derivatives has highlighted their potential as selective Gly/NMDA and AMPA receptor antagonists, demonstrating the chemical versatility of quinazoline-2,4(1H,3H)-diones in developing targeted therapies for neurological disorders (Colotta et al., 2004).

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O5/c1-30-20-12-16(13-21(31-2)22(20)32-3)27-23(28)17-9-5-7-11-19(17)26(24(27)29)14-15-8-4-6-10-18(15)25/h4-13H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKOFCGWRUFQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2762745.png)

![N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine](/img/structure/B2762746.png)

![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2762752.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B2762762.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2762768.png)